molecular formula C13H26ClNO2 B2899194 Cyclohexanepropanoic acid, alpha-amino-, 1,1-dimethylethyl ester, hydroch+ CAS No. 135837-46-6

Cyclohexanepropanoic acid, alpha-amino-, 1,1-dimethylethyl ester, hydroch+

Cat. No. B2899194
CAS RN: 135837-46-6
M. Wt: 263.81
InChI Key: CZXHRGWKDFFXKI-UHFFFAOYSA-N
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Description

Cyclohexanepropanoic acid, alpha-amino-, 1,1-dimethylethyl ester, hydroch+ is a chemical compound with a molecular formula of C13H25NO2. It is an important intermediate in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of such compounds often involves α-amination, a process that introduces an amino group to the alpha position of a carbonyl compound . This can be achieved through various methods, including the use of ammonium iodide as a catalyst and sodium percarbonate as a co-oxidant . Another method involves the use of visible light and a silane reductant to enable a carbonyl alkylative amination reaction .


Molecular Structure Analysis

The molecular structure of Cyclohexanepropanoic acid, alpha-amino-, 1,1-dimethylethyl ester, hydroch+ can be represented by the formula C13H25NO2. The exact 3D structure can be computed using specialized software .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically those of α-amination . For instance, in the presence of catalytic copper (II) bromide, a direct α-amination of ketones, esters, and aldehydes can occur to produce synthetically useful α-amino-substituted motifs .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular weight of 227.34 g/mol. More specific properties such as melting point, boiling point, and solubility would require further experimental data.

Mechanism of Action

The mechanism of action for the reactions involving this compound often involves the formation of a ketiminium species followed by rapid 1,2-addition of an alkyl radical . This is typically achieved through the use of a Brønsted acid .

Safety and Hazards

As with any chemical compound, handling Cyclohexanepropanoic acid, alpha-amino-, 1,1-dimethylethyl ester, hydroch+ requires appropriate safety measures. It’s always important to use personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

tert-butyl 2-amino-3-cyclohexylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h10-11H,4-9,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXHRGWKDFFXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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